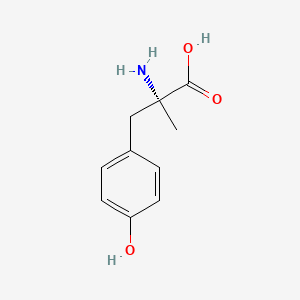

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Descripción general

Descripción

®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is a chiral amino acid derivative with a hydroxyl group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their high enantioselectivity and environmentally friendly nature. Microbial fermentation using genetically engineered strains of bacteria or fungi can be utilized to produce the desired enantiomer with high optical purity .

Análisis De Reacciones Químicas

Types of Reactions

®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Corresponding amines or alcohols.

Substitution: Ethers, esters, or other substituted derivatives.

Aplicaciones Científicas De Investigación

®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Mecanismo De Acción

The mechanism of action of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with active site residues, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid: The enantiomer of the compound, with different biological activity and properties.

4-Hydroxyphenylacetic acid: A structurally similar compound with a different side chain.

3-(4-Hydroxyphenyl)propionic acid: Another similar compound with a different carbon chain length .

Uniqueness

®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of enantioselective drugs and as a tool in biochemical research .

Actividad Biológica

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, commonly referred to as (R)-methyltyrosine , is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This compound plays a significant role in various biochemical pathways, particularly in the context of neurotransmitter synthesis and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : Approximately 195.215 g/mol

- Chirality : The compound possesses a chiral center, contributing to its unique biological properties.

The primary mechanism of action for this compound involves its inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This inhibition affects the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds. Additionally, this compound acts as a precursor in the synthesis of neurotransmitters like dopamine, influencing various neurological functions.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability in cancer cell lines such as A549 (non-small cell lung cancer) and have shown cytotoxicity towards noncancerous cells .

Table 1: Anticancer Activity of Derivatives

| Compound ID | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Compound 20 | A549 | 25 | Potent antioxidant properties |

| Compound 12 | A549 | 15 | Reduced migration |

| Compound 22 | Vero | >100 | Low cytotoxicity |

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant pathogens. For example, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | MIC (µg/mL) | Compound ID |

|---|---|---|

| MRSA | 1-8 | Derivative 6 |

| VRE | 0.5-2 | Derivative 6 |

| E. coli | 64 | Derivative 7 |

| C. auris | 8-64 | Derivative 6 |

3. Neuroprotective Effects

The compound's role as a precursor to neurotransmitters has led to investigations into its neuroprotective effects. Studies suggest that (R)-methyltyrosine may influence dopamine levels and related neurological functions, potentially offering therapeutic benefits in conditions such as Parkinson's disease.

Case Studies

- Antioxidant Properties : In a study assessing antioxidant activity using the DPPH radical scavenging assay, certain derivatives demonstrated significant scavenging abilities, indicating potential use in oxidative stress-related disorders .

- Therapeutic Applications : A clinical trial exploring the effects of (R)-methyltyrosine on patients with neurological disorders showed improved outcomes in dopamine-related functions, suggesting its utility as a therapeutic agent .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTGHBARYWONDQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-86-6 | |

| Record name | Metirosine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METYROSINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7510J153OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.